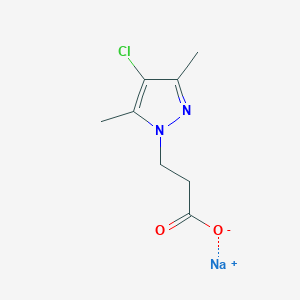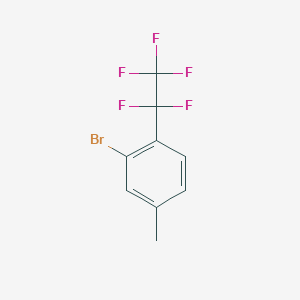![molecular formula C9H17NO2 B2407492 (8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine CAS No. 2024532-03-2](/img/structure/B2407492.png)
(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine” is a chemical compound with the IUPAC name (8-methyl-1,7-dioxaspiro [4.4]nonan-2-yl)methanamine . It has a molecular weight of 171.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO2/c1-7-4-9(6-11-7)3-2-8(5-10)12-9/h7-8H,2-6,10H2,1H3 . This indicates that the compound contains 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Novel Compounds Synthesis
Synthesis of 1,4-Dioxaspiro Compounds
A study demonstrated the synthesis of novel 1,4-dioxaspiro compounds from oleic acid, which are potential candidates for biolubricant development. These compounds were synthesized using a sonochemical method with cyclopentanone and cyclohexanone, yielding viscous liquid compounds (Kurniawan et al., 2017).
Regioselective Synthesis Method
Another study focused on the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes. This method involved the synthesis of methylidenic diols through a reaction involving a trimethylenemethane dianion synthon, followed by double intramolecular iodoetherification (Alonso et al., 2005).
Insect Pheromones and Natural Products
- Spiroacetals in Insects: Spiroacetals, including structures like 1,7-dioxaspiro[4.4]nonanes, are significant in insect secretions and pheromones. These compounds play roles in insect behavior, such as acting as aggregation pheromones or repellents (Francke & Kitching, 2001).
Chemical Applications and Synthesis Techniques
Chemically Amplified Resists
Research on poly(1,4-dioxaspiro[4.4]nonane-2-methyl methacrylate) has shown its potential as a novel class of ketal-protected chemically amplified photoresists. These compounds exhibit high transparency in the deep UV region, making them useful in specific chemical applications (Kim, Park, & Jang, 2000).
Organoselenium-Mediated Cyclisation Reactions
A study presented the synthesis of phenylseleno-substituted spiroacetals using organoselenium-mediated cyclisation reactions. This method facilitated the synthesis of various spiroacetals, including 1,7-dioxaspiro[5.5]undecanes (Doherty et al., 1984).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
(8-methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7-4-9(6-11-7)3-2-8(5-10)12-9/h7-8H,2-6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYPYMZUFCWXSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCC(O2)CN)CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2407411.png)




![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2407419.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2407420.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/no-structure.png)



![1-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2407428.png)

